

Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-serine

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Compound of Interest

Compound Name: N-(2,4-Dinitrophenyl)-L-serine

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An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2,4-Dinitrophenyl)-L-serine** (DNP-L-serine), a derivative of the amino acid L-serine. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and analytical applications of this compound.

Core Properties of N-(2,4-Dinitrophenyl)-L-serine

N-(2,4-Dinitrophenyl)-L-serine is a stable, yellow crystalline compound. It is formed by the reaction of L-serine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is a cornerstone of protein chemistry, historically used for the determination of N-terminal amino acids of polypeptides.

Table 1: Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-serine



Property	Value
Chemical Formula	C ₉ H ₉ N ₃ O ₇
Molecular Weight	271.18 g/mol
Appearance	White to yellow crystalline powder
Melting Point	177 °C
CAS Number	1655-64-7

Synthesis and Experimental Protocols

The primary application of **N-(2,4-Dinitrophenyl)-L-serine** is in the context of N-terminal amino acid analysis of proteins, a method pioneered by Frederick Sanger.

The synthesis of DNP-L-serine is achieved through the reaction of L-serine with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution where the amino group of L-serine attacks the electron-deficient benzene ring of FDNB, displacing the fluorine atom.

Experimental Protocol:

- Reaction Setup: Dissolve the peptide or protein sample in a suitable buffer, typically sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8-9). At this pH, the N-terminal α-amino group is deprotonated and acts as a potent nucleophile.
- Addition of Sanger's Reagent: Add an excess of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to the solution. The reaction is typically carried out in the dark to prevent photodegradation of the DNP group.
- Incubation: Allow the reaction to proceed for several hours at room temperature or with gentle heating. The DNP group covalently attaches to the N-terminal amino acid, forming a DNP-polypeptide.
- Acid Hydrolysis: After the reaction is complete, the DNP-polypeptide is subjected to complete
 acid hydrolysis. This is typically achieved by heating the sample in 6 M HCl at 100-110°C for
 12-24 hours. This process cleaves all the peptide bonds, releasing the individual amino



acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.

- Extraction and Identification: The resulting mixture contains free amino acids and the DNP-derivatized N-terminal amino acid (in this case, DNP-L-serine if serine was the N-terminal residue). The DNP-amino acid is typically yellow and can be extracted from the aqueous solution using an organic solvent like ether.
- Chromatographic Analysis: The extracted DNP-amino acid is then identified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity of the DNP-amino acid is confirmed by comparing its retention time or Rf value with that of known DNP-amino acid standards.

The following diagram illustrates the workflow for identifying the N-terminal amino acid of a peptide using Sanger's reagent.



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Caption: Workflow for N-terminal serine identification using Sanger's reagent.

Biological Context and Signaling Pathways

While **N-(2,4-Dinitrophenyl)-L-serine** itself is not known to be directly involved in biological signaling pathways, its parent molecule, L-serine, and its stereoisomer, D-serine, are crucial players in cellular metabolism and neurotransmission.

L-serine is a non-essential amino acid that serves as a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a key component in the biosynthesis of purines and pyrimidines. It also plays a significant role in one-carbon metabolism.

D-serine, on the other hand, is a neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. The synthesis of D-serine from L-serine is



catalyzed by the enzyme serine racemase. The "serine shuttle" hypothesis describes the metabolic crosstalk between astrocytes and neurons, where astrocytes supply L-serine to neurons for the synthesis of D-serine, which then modulates NMDA receptor activity and synaptic plasticity.

The dinitrophenyl modification renders the serine molecule biologically inactive in these pathways. Its primary significance remains as a chemical tag for analytical purposes.

Conclusion

N-(2,4-Dinitrophenyl)-L-serine is a chemically important derivative of L-serine, with its main application in the foundational biochemical technique of N-terminal amino acid sequencing. While the compound itself does not have a direct biological signaling role, understanding its synthesis and detection is crucial for researchers in proteomics and protein chemistry. The experimental protocols outlined in this guide provide a solid foundation for its application in the laboratory.

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